molecular formula C7H5F2NO2 B13658894 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No.: B13658894
M. Wt: 173.12 g/mol
InChI Key: QGGLVFAONOMQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at specific positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. These methods are advantageous due to their high efficiency and selectivity, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
  • 1-(Chloromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
  • 1-(Bromomethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Uniqueness

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxopyridine-4-carbaldehyde

InChI

InChI=1S/C7H5F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-4,7H

InChI Key

QGGLVFAONOMQKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1C=O)C(F)F

Origin of Product

United States

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